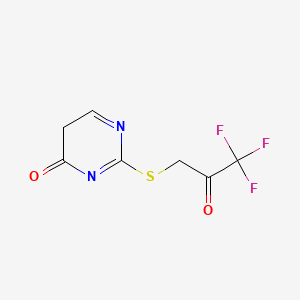
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound characterized by the presence of a pyrimidinone core substituted with a trifluoromethyl ketone and a thioether group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Ketone: The trifluoromethyl ketone group can be introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride.
Thioether Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in reactions involving trifluoromethylation.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biochemical Research: It can be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Polymer Science: Incorporation into polymers to impart unique properties such as increased stability or specific reactivity.
作用机制
The mechanism of action of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the thioether and ketone groups can participate in hydrogen bonding or covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)amino)-
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)oxy)-
Comparison:
- Uniqueness: The thioether group in 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- imparts unique reactivity compared to its amino and oxy analogs. This can influence its chemical behavior and biological activity.
- Reactivity: The thioether group can undergo oxidation to form sulfoxides and sulfones, which is not possible with the amino or oxy analogs.
- Applications: The presence of the thioether group can enhance the compound’s utility in catalysis and material science due to its ability to participate in diverse chemical reactions.
This detailed overview provides a comprehensive understanding of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-, covering its synthesis, reactivity, applications, and comparison with similar compounds
属性
CAS 编号 |
127183-48-6 |
|---|---|
分子式 |
C7H5F3N2O2S |
分子量 |
238.19 g/mol |
IUPAC 名称 |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H5F3N2O2S/c8-7(9,10)4(13)3-15-6-11-2-1-5(14)12-6/h2H,1,3H2 |
InChI 键 |
YXLSDMXYSANGLK-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC(=NC1=O)SCC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















